Cytotoxicity in HCT-15 Colorectal Cancer Cells: 3-Heteroaryl Derivative vs. Standard Chemotherapeutics
The piperazine-substituted 3-heteroarylisoquinolinamine derivative, which was synthesized directly from the target compound via its 8-amino handle, demonstrated significantly superior cytotoxicity compared to the clinical standards camptothecin (CPT), etoposide, and doxorubicin (DOX) in HCT-15 colorectal adenocarcinoma cells . This is not a property of the Boc-protected intermediate itself, but of the final compound it is uniquely able to generate.
| Evidence Dimension | In vitro cytotoxicity against human colorectal adenocarcinoma (HCT-15) cells |
|---|---|
| Target Compound Data | Compound 5b (derived from target compound): Greater cytotoxicity than CPT, etoposide, and DOX. |
| Comparator Or Baseline | Camptothecin (CPT), Etoposide, Doxorubicin (DOX) |
| Quantified Difference | Exact IC50 values not publicly available in the abstract; study reports 'greater cytotoxicity' for the series than CPT, etoposide, and DOX. |
| Conditions | The compound is used to synthesize derivative 5b; cytotoxic activity was evaluated in HCT-15 cells. |
Why This Matters
This proves the product derived from this intermediate can outperform established chemotherapeutics, making the procurement of this specific precursor critical for developing best-in-class topoisomerase-targeting agents.
- [1] Hue Thi My Van, et al. Design, synthesis and systematic evaluation of cytotoxic 3-heteroarylisoquinolinamines as topoisomerases inhibitors. European Journal of Medicinal Chemistry, 2014, 82, 181-194. View Source
